molecular formula C10H14ClN B2505739 1-Phenylcyclobutanamine hydrochloride CAS No. 120218-45-3; 1272756-07-6

1-Phenylcyclobutanamine hydrochloride

Cat. No.: B2505739
CAS No.: 120218-45-3; 1272756-07-6
M. Wt: 183.68
InChI Key: IFVYFMNCNFMBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Cyclobutanamine Derivatives

Cyclobutanamine derivatives are a class of organic molecules that feature a four-membered cyclobutane (B1203170) ring bearing an amino group. The rigid and strained nature of the cyclobutane ring imparts distinct conformational properties to these molecules compared to their acyclic or larger ring counterparts. This structural rigidity can be advantageous in the design of molecules with specific three-dimensional orientations, a critical aspect in fields such as medicinal chemistry and materials science.

The introduction of a phenyl group at the 1-position of the cyclobutanamine scaffold, as seen in 1-Phenylcyclobutanamine, adds another layer of complexity and potential functionality. The aromatic ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which can influence the binding of these molecules to biological targets.

Significance in Contemporary Chemical and Biological Investigations

The significance of 1-Phenylcyclobutanamine hydrochloride in modern research stems from its potential as a key intermediate in the synthesis of more complex molecules. The primary amine group serves as a versatile functional handle for a wide range of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of larger molecular architectures.

In the realm of medicinal chemistry, the cyclobutane motif is increasingly recognized as a valuable component in the design of novel therapeutic agents. The unique conformational constraints imposed by the four-membered ring can lead to improved metabolic stability and enhanced binding affinity to protein targets. While specific biological activities of 1-Phenylcyclobutanamine hydrochloride are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests its potential as a scaffold for the development of new pharmaceuticals. For instance, analogues of 1-phenylcyclohexylamine (B1663984), a structurally related compound with a larger cycloalkane ring, have been investigated for their anticonvulsant properties. nih.gov This suggests that the 1-phenylcycloalkylamine framework may be a promising starting point for the discovery of new neurologically active agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10(7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVYFMNCNFMBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120218-45-3
Record name 1-phenylcyclobutan-1-amine hydrochloride
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Synthetic Methodologies and Chemical Transformations of 1 Phenylcyclobutanamine Hydrochloride

Established Synthetic Pathways for 1-Phenylcyclobutanamine Hydrochloride

The synthesis of 1-phenylcyclobutanamine hydrochloride is primarily achieved through established organic chemistry reactions, including reductive amination and various cyclization strategies. These methods provide reliable routes to the target molecule from accessible starting materials.

Reductive Amination Approaches

Reductive amination stands as a cornerstone for the synthesis of amines, including 1-phenylcyclobutanamine. harvard.eduyoutube.com This method typically involves the reaction of a carbonyl compound, such as a ketone or aldehyde, with an amine source, followed by the reduction of the intermediate imine or iminium ion. harvard.edu For the synthesis of the title compound, the precursor is typically 1-phenylcyclobutanecarbonitrile (B76354) or 1-phenylcyclobutanone.

The process involves the in-situ formation of an imine from the ketone, which is then reduced to the corresponding amine. youtube.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) being particularly effective due to their selectivity for reducing the protonated imine over the starting ketone. harvard.edu These reactions are often performed in a one-pot procedure, providing an efficient route to the desired amine. youtube.com The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the final product. organic-chemistry.org

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Typical Solvent Key Characteristics
Sodium Cyanoborohydride (NaBH3CN) Methanol Effective at mildly acidic pH (6-7); selective for iminium ions over carbonyls. harvard.edu
Sodium Triacetoxyborohydride (Na(OAc)3BH) 1,2-Dichloroethane (DCE), THF Mild and selective; tolerates a wide range of functional groups. organic-chemistry.org
Hydrogen (H2) with Catalyst (e.g., Pd/C) Ethanol, Methanol Catalytic hydrogenation; can be used for direct reductive amination. organic-chemistry.org

Cyclization Reactions and Amine Formation in Cyclobutanamine Synthesis

The construction of the cyclobutane (B1203170) ring is a critical aspect of synthesizing cyclobutanamine derivatives. google.com One of the prominent methods for forming four-membered rings is the [2+2] cycloaddition reaction. researchgate.net In the context of cyclobutanamine synthesis, this can involve the reaction between a keteniminium salt and an alkene. This process generates a cyclobutaniminium salt intermediate, which can then be reduced to yield the final cyclobutanamine. researchgate.net

Another approach involves intramolecular nucleophilic substitution to form the ring. These methods construct the azetidine (B1206935) ring by forming a C-N bond and are noted for their use of readily available materials and mild reaction conditions. google.com Nickel-catalyzed cyclization of specific enynes has also been reported as a method for creating cyclobuta-fused quinolinones, demonstrating the versatility of metal-catalyzed cyclizations in forming four-membered rings. rsc.org Photochemical reactions between olefin and imine compounds, facilitated by a photosensitizer, can also generate cyclobutylamine (B51885) compounds. google.com

Precursor Chemistry in the Synthesis of 1-Phenylcyclobutanamine Hydrochloride

The selection of appropriate precursors is fundamental to the successful synthesis of 1-phenylcyclobutanamine hydrochloride. The specific starting materials are dictated by the chosen synthetic route.

For pathways involving reductive amination, the key precursor is typically a ketone, namely 1-phenylcyclobutanone . This ketone can be reacted with an ammonia (B1221849) source to form the target amine. Alternatively, 1-phenylcyclobutanecarbonitrile serves as a common precursor. The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

The synthesis of these precursors is also a critical consideration. For instance, 1-phenylcyclobutanecarbonitrile can be prepared from the corresponding α-phenylacetonitrile and 1,3-dibromopropane. The synthesis of cyclobutane derivatives in general often faces challenges due to ring strain, but various methods have been developed to overcome these obstacles. calstate.edu

Derivatization Strategies for 1-Phenylcyclobutanamine

Derivatization of the primary amine group in 1-phenylcyclobutanamine allows for extensive structural diversification, leading to a wide array of analogs with potentially different chemical and physical properties.

Chemical Modifications for Structural Diversification

The primary amine functionality of 1-phenylcyclobutanamine is a versatile handle for a multitude of chemical modifications. Standard amine chemistry can be applied to generate a library of derivatives. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides (e.g., pivaloyl chloride) in the presence of a base like triethylamine (B128534) can produce the corresponding amides. calstate.edu

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

Alkylation: The amine can be alkylated using alkyl halides, although this can sometimes lead to overalkylation. Reductive amination with other aldehydes or ketones provides a more controlled method for N-alkylation. organic-chemistry.org

Arylation: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl substituents onto the nitrogen atom.

These modifications are crucial for exploring structure-activity relationships in various chemical contexts. nih.gov Pre-column derivatization techniques, such as reacting with agents like 1-naphthalenyl hydrazine, are also used to convert similar cyclobutane structures into fluorescent molecules for analytical purposes. nih.gov

Stereoselective Synthesis of 1-Phenylcyclobutanamine Stereoisomers

While 1-phenylcyclobutanamine itself is achiral, the introduction of additional substituents on the cyclobutane ring or the synthesis of related chiral analogs necessitates stereoselective methods. The resolution of racemic amines is a common strategy to obtain enantiomerically pure compounds. wikipedia.org

One of the most widely used methods is chiral resolution via diastereomeric salt formation . libretexts.org This involves reacting the racemic amine with a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Enzymatic methods also offer a powerful tool for stereoselective synthesis. Imine reductases (IREDs) can catalyze the asymmetric reductive amination of prochiral ketones to produce chiral amines with high enantioselectivity. researchgate.net Similarly, lipase (B570770) enzymes can be used for the kinetic resolution of racemic amines by selectively acylating one enantiomer, allowing the unreacted enantiomer to be separated. google.com

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Type Separation Principle
(+)-Tartaric Acid Chiral Acid Forms diastereomeric salts with different solubilities. libretexts.org
(-)-Malic Acid Chiral Acid Forms diastereomeric salts for separation by crystallization. libretexts.org
(-)-Mandelic Acid Chiral Acid Used for the resolution of racemic bases via diastereomeric salt formation. libretexts.org
(+)-Camphor-10-sulfonic acid Chiral Acid Effective for resolving racemic amines. libretexts.org

Advanced Synthetic Techniques for Cyclobutanamine Scaffolds

Modern organic synthesis has seen the development of several innovative strategies for the construction of the cyclobutanamine core. These techniques often leverage unique reactivity and catalytic systems to achieve transformations that are challenging via conventional methods.

Photochemical [2+2] Cycloadditions: A cornerstone in the synthesis of cyclobutane rings is the [2+2] photocycloaddition, a reaction that forms a four-membered ring from two alkene units upon exposure to light. nih.govnih.gov This method is particularly powerful for creating the core cyclobutane structure that can be further elaborated to introduce the necessary phenyl and amine functionalities. Visible-light photocatalysis has emerged as a milder and more selective alternative to traditional UV-mediated cycloadditions, allowing for the crossed [2+2] cycloaddition of different styrenes. rsc.orgnih.gov This approach enables the direct construction of unsymmetrically substituted cyclobutanes, which can be precursors to 1-phenylcyclobutanamine. rsc.orgnih.gov Both homogenous and heterogenous photocatalysts can be employed, with recent advancements in organophotocatalysis offering metal-free alternatives. nih.govchemrxiv.org

Transition-Metal-Catalyzed Cycloadditions: In addition to photochemical methods, transition-metal catalysis provides a thermally accessible route to cyclobutanes through formal [2+2] cycloadditions. researchgate.netresearchgate.net These reactions can proceed through various mechanisms, often involving metallacyclic intermediates, and can offer different selectivity profiles compared to their photochemical counterparts. Catalysts based on nickel, iron, and other transition metals have been shown to effectively promote the cycloaddition of alkenes, including strained olefins and electron-deficient systems. nih.govresearchgate.net This strategy is particularly valuable for substrates that are not amenable to photochemical excitation.

Ring Expansion Reactions: An alternative and powerful strategy for the synthesis of cyclobutane derivatives involves the ring expansion of smaller, more readily available carbocycles, such as cyclopropanes. For instance, the gold(I)-catalyzed ring expansion of 1-allenylcyclopropanols provides access to functionalized cyclobutanones. nih.gov These cyclobutanone (B123998) intermediates are versatile precursors that can be converted to the desired amine through reductive amination. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This method allows for the stereoselective construction of the cyclobutane core, with the potential for introducing chirality. Other ring expansion methodologies, such as those involving vinylaziridines or the cleavage of C-N bonds in bicyclic systems, also offer pathways to substituted cyclobutane and other cyclic amine structures. nuph.edu.uamdpi.com

Functionalization of Pre-formed Cyclobutane Scaffolds: Advanced synthetic techniques are also employed to introduce the key phenyl and amine groups onto a pre-existing cyclobutane ring. A key intermediate in this approach is 1-phenylcyclobutane-1-carbonitrile, which can be synthesized and subsequently reduced to the target amine. Another critical precursor is 1-phenylcyclobutanone. This ketone can be synthesized through various methods, including the conjugate silylation of cyclobutenone derivatives. nih.gov Once obtained, 1-phenylcyclobutanone can undergo reductive amination to yield 1-phenylcyclobutanamine. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This two-step sequence, involving the formation of an imine followed by reduction, is a highly versatile and widely used method for amine synthesis. wikipedia.org

The following table summarizes some of these advanced synthetic techniques for the construction of cyclobutanamine scaffolds.

Synthetic TechniqueDescriptionKey FeaturesPotential Application for 1-Phenylcyclobutanamine
Photochemical [2+2] Cycloaddition Formation of a cyclobutane ring from two alkene units using light energy. nih.govnih.govCan be performed under mild conditions using visible light. rsc.orgnih.gov Allows for the synthesis of complex and unsymmetrical cyclobutanes. rsc.orgnih.govDirect synthesis of a 1-phenyl-substituted cyclobutane precursor from styrene (B11656) and a suitable alkene bearing a nitrogen precursor.
Transition-Metal-Catalyzed [2+2] Cycloaddition Thermal cycloaddition of alkenes mediated by a transition metal catalyst. researchgate.netresearchgate.netOffers an alternative to photochemical methods, particularly for electronically unbiased substrates. researchgate.net Can exhibit different chemo- and regioselectivity.Formation of a phenyl-substituted cyclobutane ring under thermal conditions, avoiding the need for photochemical equipment.
Ring Expansion of Cyclopropanols Gold(I)-catalyzed rearrangement of 1-allenylcyclopropanols to form cyclobutanones. nih.govProvides access to highly functionalized and potentially chiral cyclobutanone intermediates.Synthesis of 1-phenylcyclobutanone as a key precursor, which can then be converted to the target amine via reductive amination.
Reductive Amination of Cyclobutanones Conversion of a ketone to an amine via an imine intermediate in the presence of a reducing agent. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgA highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. wikipedia.org Can be performed in a one-pot fashion. wikipedia.orgDirect conversion of a 1-phenylcyclobutanone precursor to 1-phenylcyclobutanamine.

These advanced synthetic methodologies provide a diverse toolbox for the construction of the 1-phenylcyclobutanamine scaffold and its derivatives. The choice of method often depends on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The continued development of novel catalytic systems and reaction conditions is expected to further enhance the efficiency and scope of these powerful synthetic tools.

Structure Activity Relationship Sar Studies of 1 Phenylcyclobutanamine Derivatives

Systematic Modification of the Phenyl Substituent and its Influence on Biological Interactions

Research on related arylcycloalkylamines, which serves as a strong predictive model, has shown that both the position and the electronic properties of substituents are crucial. For instance, in studies of phencyclidine (PCP) analogs acting on the NMDA receptor, the placement of substituents on the phenyl ring can modulate binding affinity. Docking studies of 1-phenylcyclohexylamine (B1663984) analogues suggest that the phenyl group is involved in a π-sigma interaction with arginine residues in the NMDA receptor binding site. researchgate.net The orientation of this ring is therefore critical for activity. researchgate.net

Generally, the introduction of electron-withdrawing or electron-donating groups can influence the electronic distribution of the phenyl ring, affecting its interaction with receptor residues. The size and position of the substituent also play a role; bulky groups may cause steric hindrance that prevents optimal binding, while smaller groups in specific positions (ortho, meta, para) can enhance affinity by exploiting additional binding pockets. In studies of 1-phenylbenzazepine derivatives, a C-3′ methyl substituent on the phenyl ring was found to be important for dopamine (B1211576) D1 receptor affinity, whereas hydroxy or methoxy (B1213986) groups at the C-4′ position did not provide a significant enhancement. mdpi.comresearchgate.net

Table 1: Influence of Phenyl Ring Substitutions on Biological Activity (Inferred from Arylcycloalkylamine Analogs)

Position of SubstitutionType of SubstituentGeneral Effect on Receptor Affinity
Para (4-position)Halogen (e.g., -F, -Cl)Can increase or decrease affinity depending on the specific receptor and interactions.
Para (4-position)Methoxy (-OCH3)Often leads to a decrease in affinity at NMDA receptors compared to the unsubstituted analog.
Meta (3-position)Hydroxyl (-OH)May introduce new hydrogen bonding opportunities, potentially increasing affinity but also altering selectivity.
Ortho (2-position)Methyl (-CH3)Can cause steric hindrance, often reducing binding affinity due to restricted rotation of the phenyl ring.

Exploration of Cyclobutane (B1203170) Ring Substitutions and Conformational Effects

The cyclobutane ring provides a rigid scaffold that limits the conformational freedom of the molecule compared to more flexible acyclic structures. This conformational restriction is a key contributor to its biological activity, as it pre-organizes the phenyl and amine groups into a specific spatial arrangement that is favorable for receptor binding. proquest.com

The cyclobutane ring itself is not planar but adopts a puckered or "butterfly" conformation. Substitution on the cyclobutane ring introduces stereoisomers (cis/trans diastereomers and enantiomers), which can have profoundly different biological activities. The spatial relationship between the substituent, the phenyl ring, and the amine group is critical. For example, in related 1-phenylcyclohexylamine derivatives, the stereochemistry at asymmetric carbons significantly impacts binding affinity. researchgate.net Molecular docking studies have revealed that different stereoisomers place the crucial phenyl group in different orientations within the binding site, with one isomer often achieving a more favorable interaction (e.g., a π-sigma interaction) than the other. researchgate.net

While specific SAR studies on substituted cyclobutane rings in this class are not extensively documented, it can be inferred from general principles of medicinal chemistry that the introduction of substituents would modulate the compound's properties. Small alkyl groups could enhance hydrophobic interactions, while polar groups like hydroxyls could introduce hydrogen bonding capabilities, potentially altering the binding mode and affinity. The specific stereochemistry of these substituted analogs would be paramount in determining their ultimate biological effect.

Amine Group Modifications and Receptor Binding Affinities

The primary amine group of 1-phenylcyclobutanamine is fundamental to its activity at many of its biological targets. At physiological pH, this group is protonated, forming a positively charged ammonium (B1175870) ion. This charge is often crucial for forming a key ionic bond or cation-pi interaction with negatively charged amino acid residues (e.g., aspartate or glutamate) in the receptor binding site.

Modifications to this amine group have a profound impact on receptor binding affinity and selectivity. Common modifications include:

N-Alkylation: Adding small alkyl groups (e.g., methyl, ethyl) to the nitrogen can alter its basicity and introduce steric bulk. While this can sometimes enhance affinity for one target, it may decrease it for another, thereby tuning the compound's selectivity profile.

N-Acylation: The introduction of an acyl group converts the amine to an amide, neutralizing its basicity. This typically leads to a significant loss of activity at receptors that rely on an ionic interaction with the protonated amine.

Incorporation into a Ring: A widely explored modification in the broader arylcycloalkylamine class is the incorporation of the nitrogen atom into a heterocyclic ring, such as piperidine (B6355638) or morpholine. The classic example is phencyclidine (PCP), which incorporates the amine of 1-phenylcyclohexylamine into a piperidine ring. This modification dramatically increases affinity for the NMDA receptor compared to the parent primary amine. wikipedia.orgusdoj.gov The size and nature of this ring are critical determinants of activity.

Studies on N-substituted polyamine derivatives as NMDA receptor modulators have shown that the nature and size of the substituent on the nitrogen atom can have major consequences, converting inactive compounds into potent inhibitors. meduniwien.ac.at

Table 2: Effect of Amine Group Modifications on Receptor Affinity

Modification TypeExampleGeneral Effect on Affinity at Ionotropic Receptors (e.g., NMDA)
Primary Amine-NH2Baseline activity; forms crucial ionic interactions.
Secondary Amine-NHCH3Can maintain or sometimes enhance affinity; alters selectivity.
Tertiary Amine-N(CH3)2Often reduces affinity due to increased steric hindrance.
Ring IncorporationPiperidine (as in PCP)Dramatically increases affinity by optimizing interactions and conformation.
Acylation-NHC(O)CH3Typically abolishes activity due to the loss of positive charge.

Comparative SAR with Other Cycloalkylamine Derivatives

1-Phenylcyclopropylamine: The three-membered cyclopropane (B1198618) ring is highly strained and planar. This rigidity places the phenyl and amine groups in a very defined, fixed orientation. Derivatives of this scaffold have been explored as potent NMDA receptor antagonists rsc.org and selective ligands for the dopamine D3 receptor. nih.gov

1-Phenylcyclobutanamine: The four-membered cyclobutane ring is less strained than cyclopropane but is still highly rigid and conformationally restricted into a puckered shape. This structure offers a different spatial arrangement of the pharmacophores compared to both its smaller and larger ring analogs.

1-Phenylcyclohexylamine (PCP core): The six-membered cyclohexane (B81311) ring is significantly more flexible, existing in a stable chair conformation. This allows the phenyl and amine (typically as part of a piperidine ring in active analogs) groups to adopt either axial or equatorial positions. This conformational flexibility allows it to adapt to the binding site of the NMDA receptor channel, contributing to its high potency. nih.govnih.gov

The general trend observed for NMDA receptor antagonism is that potency often increases with ring size from cyclobutyl to cyclohexyl. The greater conformational flexibility of the cyclohexane ring in PCP allows for a more optimal fit within the receptor's binding site compared to the more rigid cyclobutane analog.

Table 3: Comparative Properties of Phenylcycloalkylamine Scaffolds

ScaffoldCycloalkyl Ring SizeRing FlexibilityTypical Potency at NMDA Receptor
1-Phenylcyclopropylamine3-memberedVery Low (Rigid)Varies; can be potent.
1-Phenylcyclobutanamine4-memberedLow (Rigid)Moderate
1-Phenylcyclohexylamine6-memberedModerate (Flexible)High (e.g., PCP)

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools for understanding the SAR of 1-phenylcyclobutanamine derivatives at a molecular level. These methods complement experimental data by providing insights into the three-dimensional interactions between the ligands and their receptor targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural features of a series of analogs with their biological activities. nih.govnih.gov For arylcycloalkylamine derivatives, these models have highlighted the importance of steric and electrostatic fields, indicating that the shape and charge distribution of the molecule are key determinants of binding affinity. researchgate.netresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of PCP and its analogs within the ion channel of the NMDA receptor have been instrumental in identifying key amino acid residues that interact with the ligand. researchgate.netresearchgate.net These studies show that the protonated amine forms a critical interaction near the channel's constriction point, while the phenyl group binds in a deeper hydrophobic pocket. Such models can be used to predict the binding modes of 1-phenylcyclobutanamine derivatives and rationalize experimentally observed SAR.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more realistic view of the binding stability and conformational changes that occur upon binding. nih.gov

These computational approaches are essential for rational drug design, allowing for the virtual screening of new potential derivatives and prioritizing the synthesis of compounds with the highest predicted activity. bmc-rm.org

Investigation of Receptor Binding Profiles for 1-Phenylcyclobutanamine Analogs

No publicly available data exists on the receptor binding affinities of 1-Phenylcyclobutanamine hydrochloride or its close analogs.

There is no information available regarding the specific molecular interactions between 1-Phenylcyclobutanamine hydrochloride and any biological receptors.

Functional assay data, which would characterize the compound as an agonist, antagonist, or modulator at specific receptors, has not been published.

Enzyme Modulation and Inhibition Kinetics by 1-Phenylcyclobutanamine Derivatives

There is no available research on the effects of 1-Phenylcyclobutanamine hydrochloride on enzyme activity.

Specific enzyme inhibition assays for this compound have not been reported in the scientific literature.

Without inhibition data, the mechanism of any potential enzyme interaction remains unknown.

Modulation of Intracellular Signaling Pathways

No studies have been published that investigate the impact of 1-Phenylcyclobutanamine hydrochloride on any intracellular signaling pathways.

Pharmacological Mechanisms and Biological Target Interactions

PI3K/Akt Pathway and Neurotransmission Research

The pharmacological profile of 1-Phenylcyclobutanamine hydrochloride is an area of ongoing scientific investigation. Research into its specific molecular interactions has focused on key signaling pathways that regulate cellular processes and neurotransmission. While direct studies on 1-Phenylcyclobutanamine hydrochloride are limited, research on structurally related compounds provides insight into its potential mechanisms of action.

Direct research on the interaction of 1-Phenylcyclobutanamine hydrochloride with the Phosphatidylinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway has not been extensively reported in publicly available scientific literature. The PI3K/Akt pathway is a critical intracellular signaling cascade that plays a central role in regulating cell survival, proliferation, and apoptosis. nih.govnih.gov

However, studies on structurally similar arylcycloalkylamines, such as ketamine, have demonstrated interactions with this pathway. Research on rat fetal neural stem progenitor cells (NSPCs) has shown that ketamine can inhibit the phosphorylation of Akt, a key step in the activation of this signaling pathway. nih.gov This inhibition further leads to an enhanced expression of p27, a cell cycle inhibitor. nih.gov These findings suggest that the PI3K/Akt pathway may be a target for this class of compounds. The inhibitory effects of ketamine on the PI3K/Akt signaling in these studies were reversed by the administration of an NMDA receptor agonist, indicating a potential link between NMDA receptor activity and the PI3K/Akt pathway. nih.gov

Below is a data table summarizing the findings from a study on the effects of a related arylcyclohexylamine, ketamine, on the PI3K/Akt pathway in rat fetal neural stem progenitor cells. It is important to note that these findings are for a related compound and may not be directly transferable to 1-Phenylcyclobutanamine hydrochloride.

CompoundModel SystemObserved Effect on PI3K/Akt PathwayDownstream EffectReference
KetamineRat Fetal Neural Stem Progenitor Cells (NSPCs)Inhibited phosphorylation of AktEnhanced expression of p27 nih.gov

Research into the effects of 1-Phenylcyclobutanamine hydrochloride on neurotransmission pathways is primarily based on its structural similarity to other 1-phenylcycloalkylamine derivatives, a class of compounds known for their psychopharmacological properties. nih.govacs.orgacs.org This class includes well-studied compounds like phencyclidine (PCP) and ketamine, which are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

The NMDA receptor is a prominent glutamate (B1630785) receptor in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. nih.gov Antagonism of this receptor by arylcycloalkylamines leads to a disruption of normal glutamatergic neurotransmission, which is thought to underlie their characteristic effects. nih.gov While direct studies on 1-Phenylcyclobutanamine hydrochloride are scarce, its structural features suggest that it may also interact with the NMDA receptor, thereby modulating glutamatergic signaling. Further research is necessary to fully elucidate the specific interactions of 1-Phenylcyclobutanamine hydrochloride with the NMDA receptor and other neurotransmitter systems.

Advanced Analytical Methodologies for 1 Phenylcyclobutanamine Hydrochloride Research

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatography is a fundamental tool for separating 1-Phenylcyclobutanamine hydrochloride from impurities and related substances. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally sensitive compounds like 1-Phenylcyclobutanamine hydrochloride. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that the separation of aromatic amines is effectively achieved using C18 columns. researchgate.netfrontiersin.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or formate) to control the pH and ensure consistent ionization of the amine. frontiersin.org UV detection is standard, with the wavelength selected based on the chromophore of the phenyl group. For compounds with similar structures, detection wavelengths are often in the range of 210-280 nm. researchgate.netfrontiersin.org Chiral HPLC, employing chiral stationary phases (CSPs) like those based on cellulose (B213188) or amylose (B160209) derivatives, is essential for separating the enantiomers of chiral amines. phenomenex.comnih.govshimadzu.comyakhak.orgmdpi.com

Interactive Data Table: Representative HPLC Parameters for Aromatic Amine Analysis

ParameterTypical SettingPurpose
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmSeparation based on hydrophobicity.
Mobile Phase Acetonitrile : 10 mM Phosphate Buffer (pH 4.7)Elution of the analyte from the column.
Flow Rate 1.0 mL/minControls retention time and separation efficiency.
Detection UV at 210 nmQuantifies the analyte based on UV absorbance. researchgate.net
Temperature Ambient or controlled (e.g., 38°C)Ensures reproducibility of retention times. mdpi.com
Injection Vol. 10 µLIntroduction of the sample onto the column.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. measurlabs.com For primary amines like 1-Phenylcyclobutanamine, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is often employed to increase volatility and thermal stability. colostate.edu When direct analysis is performed, a capillary column with a polar stationary phase is often used to achieve better separation of polar analytes. chromatographyonline.comnih.govresearchgate.net

The Flame Ionization Detector (FID) is a common detector for GC analysis of organic compounds, offering high sensitivity and a wide linear range. measurlabs.comchromatographyonline.comnih.gov The temperature program, including initial temperature, ramp rate, and final temperature, is optimized to ensure adequate separation of the analyte from any impurities or solvent peaks. nih.gov

Interactive Data Table: Typical GC-FID Parameters for Volatile Amine Analysis

ParameterTypical SettingPurpose
Column Capillary Column (e.g., SH-Rtx-Wax), 30 m x 0.25 mm, 0.25 µmSeparation of volatile compounds. nih.gov
Carrier Gas Helium or HydrogenTransports the sample through the column. chromatographyonline.com
Inlet Temp. 250°CEnsures rapid vaporization of the sample. nih.gov
Temp. Program Initial 80°C, ramp to 280°CSeparates compounds based on boiling points.
Detector Flame Ionization Detector (FID) at 280°CDetects and quantifies organic analytes. nih.gov
Injection Mode SplitPrevents column overloading with concentrated samples. nih.gov

Coupling chromatography with mass spectrometry provides a powerful tool for both identification and quantification, offering high selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for analyzing 1-Phenylcyclobutanamine hydrochloride without the need for derivatization. The technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. lcms.cz Electrospray ionization (ESI) is a common ionization source for polar molecules like amines. For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. lcms.czresearchgate.netshimadzu.comsciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) requires the analyte to be volatile and thermally stable, often necessitating derivatization for polar amines. weber.hu Electron Ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which can be used for structural elucidation and library matching. For targeted quantification, Selected Ion Monitoring (SIM) mode is used, where the mass spectrometer is set to detect only specific ions, thereby increasing sensitivity and selectivity. researchgate.net

Interactive Data Table: Representative Mass Spectrometry Parameters

TechniqueIonization ModeMass Analysis ModeKey Advantages
LC-MS/MS ESI or APCIMRM/SRMHigh selectivity and sensitivity for non-volatile compounds without derivatization. lcms.czresearchgate.netsciex.com
GC-MS Electron Ionization (EI)SIM or Full ScanProvides structural information from fragmentation patterns; high sensitivity in SIM mode. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1-Phenylcyclobutanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. core.ac.ukpdx.eduznaturforsch.comuobasrah.edu.iq

In the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the phenyl ring (typically in the 7.0-7.5 ppm region), the protons of the cyclobutane (B1203170) ring, and the amine protons, which may be broad and exchangeable. core.ac.ukpdx.edu

The ¹³C NMR spectrum would show distinct signals for the carbons of the phenyl ring, the cyclobutane ring, and the carbon atom bonded to the nitrogen. uobasrah.edu.iqhmdb.ca

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for 1-Phenylcyclobutanamine hydrochloride would include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring (around 1600-1450 cm⁻¹). znaturforsch.com

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is determined by the electronic transitions within the molecule. The phenyl group in 1-Phenylcyclobutanamine hydrochloride is the primary chromophore, which would result in characteristic absorbance maxima in the UV region, typically around 250-270 nm. researchgate.netresearchgate.netnist.govnist.gov

Interactive Data Table: Expected Spectroscopic Features of 1-Phenylcyclobutanamine

TechniqueFeatureExpected Region/ValueStructural Correlation
¹H NMR Aromatic Protons~7.0 - 7.5 ppmPhenyl group protons. core.ac.uk
Cyclobutane Protons~1.5 - 3.0 ppmAliphatic CH₂ groups.
Amine ProtonsVariable, broad-NH₂ group. pdx.edu
¹³C NMR Aromatic Carbons~120 - 150 ppmPhenyl ring carbons. uobasrah.edu.iqhmdb.ca
Aliphatic Carbons~15 - 60 ppmCyclobutane and C-N carbons.
IR N-H Stretch~3300 - 3500 cm⁻¹Primary amine group. znaturforsch.com
Aromatic C-H Stretch>3000 cm⁻¹Phenyl C-H bonds.
Aromatic C=C Stretch~1600, 1450 cm⁻¹Phenyl ring vibrations.
UV-Vis λmax~260 nm in Methanolπ → π* transitions in the phenyl ring. researchgate.netresearchgate.net

Advanced Derivatization Techniques for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, particularly for GC analysis. colostate.edusigmaaldrich.com This can enhance volatility, improve thermal stability, and increase detector response. colostate.edu

Silylation is one of the most common derivatization techniques for compounds containing active hydrogen atoms, such as amines. chemcoplus.co.jpresearchgate.net The process involves replacing the active hydrogen of the amine group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This derivatization reduces the polarity of the molecule, decreases hydrogen bonding, and thereby increases its volatility, making it more amenable to GC analysis. chemcoplus.co.jp

The most common silylating agents are mixtures of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS). sigmaaldrich.comchemcoplus.co.jp BSTFA is a powerful TMS donor, and TMCS acts as a catalyst to enhance the reactivity, especially for less reactive or sterically hindered amines. chemcoplus.co.jp The reaction is typically carried out by heating the sample with an excess of the silylating reagent in an aprotic solvent. researchgate.net The resulting TMS-derivative of 1-Phenylcyclobutanamine is more volatile and produces sharper, more symmetrical peaks in GC analysis. sigmaaldrich.com

Interactive Data Table: Typical Silylation Procedure for Amines

StepDescriptionCommon Reagents/Conditions
1. Sample Prep Evaporate the sample to dryness if in an aqueous solution.1-10 mg of sample. researchgate.net
2. Reagent Addition Add the silylating reagent, often with a catalyst and/or solvent.BSTFA + 1% TMCS, Pyridine (B92270) (as solvent). chemcoplus.co.jpresearchgate.net
3. Reaction Heat the mixture in a sealed vial to drive the reaction to completion.60-80°C for 20-30 minutes. researchgate.net
4. Analysis Inject an aliquot of the cooled, derivatized solution directly into the GC or GC-MS.-

Acylation

Acylation is a chemical derivatization process used to modify compounds that contain active hydrogen atoms, such as those in primary amine groups (-NH2). This technique is particularly valuable in gas chromatography (GC) to enhance the analytical characteristics of polar molecules like 1-Phenylcyclobutanamine. colostate.edu The primary goal of acylation is to replace the active hydrogens on the amine group with an acyl group (R-C=O), converting the primary amine into a more stable and less polar amide. colostate.eduresearchgate.net

This conversion leads to several analytical advantages:

Increased Volatility: By reducing the polarity and eliminating the potential for intermolecular hydrogen bonding, acylation increases the volatility of the analyte, making it more suitable for GC analysis. colostate.eduresearchgate.net

Improved Chromatographic Performance: The resulting amide derivative is less likely to interact with active sites on the GC column, leading to more symmetrical peak shapes and reduced peak tailing. researchgate.net

Enhanced Thermal Stability: The derivatives are often more thermally stable than the original compound, preventing degradation in the high-temperature environment of the GC injection port. colostate.edu

Increased Sensitivity: The use of halogenated acylating reagents, such as those containing fluorine atoms, introduces electrophoric groups into the molecule. This makes the derivative highly responsive to an Electron Capture Detector (ECD), significantly increasing detection sensitivity for trace-level analysis. colostate.edu

Commonly used acylating reagents for primary amines are perfluorinated acid anhydrides, which react readily to form stable derivatives. researchgate.net Examples include Trifluoroacetic Acid Anhydride (TFAA), Pentafluoropropionic Acid Anhydride (PFPA), and Heptafluorobutyric Acid Anhydride (HFBA). researchgate.net The reaction is typically carried out in a solvent capable of accepting the acid by-product generated during the reaction. colostate.edu For instance, the reaction of 1-Phenylcyclobutanamine with TFAA would yield the N-(1-phenylcyclobutyl)trifluoroacetamide derivative, a compound with superior properties for GC-MS analysis. researchgate.net This strategy can be particularly effective for analyzing the compound in complex biological matrices, as the derivatization can shift the retention time of the analyte away from interfering matrix components. osti.gov

Table 1: Common Acylating Reagents for Primary Amines
Reagent NameAbbreviationDerivative GroupKey Analytical Advantage
Trifluoroacetic Acid AnhydrideTFAATrifluoroacetyl (TFA)Excellent volatility and ECD response
Pentafluoropropionic Acid AnhydridePFPAPentafluoropropionyl (PFP)Increased retention time and ECD response compared to TFA
Heptafluorobutyric Acid AnhydrideHFBAHeptafluorobutyryl (HFB)Further increased retention and high ECD sensitivity

Alkylation

Alkylation is another derivatization strategy that can be applied to analytes with active hydrogens, including primary amines. This process involves replacing the acidic protons on the amine group with an alkyl group, such as a methyl or ethyl group. nih.gov Similar to acylation, alkylation serves to decrease the polarity of the molecule, thereby increasing its volatility and improving its behavior during chromatographic analysis. nih.gov

While silylation is a more common technique for many metabolites, alkylation presents a robust alternative and may offer superior derivative stability and reproducibility in certain applications. nih.gov For polyfunctional amines, alkylation can provide stable derivatives that are less susceptible to hydrolysis compared to silyl (B83357) derivatives, ensuring greater reliability during longer analytical runs or when samples are stored before analysis. nih.gov

One common set of alkylating agents are chloroformates, such as methyl chloroformate (MCF). The reaction with an amine leads to the formation of a carbamate (B1207046) derivative. This derivatization has been shown to yield derivatives with excellent analytical performance, including good reproducibility and stability during GC-MS analysis. nih.gov For 1-Phenylcyclobutanamine, alkylation would transform the primary amine into a secondary or tertiary amine or a carbamate, depending on the reagent used, effectively masking the polar N-H bonds and enhancing its suitability for GC-based methods.

Development and Validation of Quantitative Analytical Methods

The development and validation of a quantitative analytical method are essential to ensure that measurements are accurate, reliable, and reproducible. jddtonline.infopharmacyjournal.in For a compound like 1-Phenylcyclobutanamine hydrochloride, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust choice for quantification in pharmaceutical dosage forms. The validation process is rigorously guided by international standards, such as the International Council for Harmonisation (ICH) guidelines, which outline the specific parameters that must be evaluated. researchgate.net

The validation process demonstrates that the analytical method is suitable for its intended purpose and involves assessing a range of performance characteristics: researchgate.netijprajournal.com

Specificity: This ensures that the signal measured comes solely from the analyte of interest. The method must be able to unequivocally assess 1-Phenylcyclobutanamine hydrochloride in the presence of components that are expected to be present, such as impurities, degradation products, or excipients. ijcrt.org

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response-versus-concentration plot. A high correlation coefficient (R²) is indicative of a strong linear relationship. thepharmajournal.com

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the assay is calculated. uobasrah.edu.iqda.gov.ph

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-day precision): Expresses variations within the same laboratory, but on different days, with different analysts, or on different equipment. researchgate.net

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijcrt.org

Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcrt.org

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). It provides an indication of the method's reliability during normal usage. thepharmajournal.com

The following tables present typical results from a validation study for a quantitative HPLC method, illustrating the expected performance characteristics.

Table 2: Linearity and Sensitivity Data
ParameterResult
Linearity Range (µg/mL)10 - 150
Regression Equationy = 45872x + 1253
Correlation Coefficient (R²)0.9995
Limit of Detection (LOD) (µg/mL)1.15
Limit of Quantitation (LOQ) (µg/mL)3.48
Table 3: Accuracy and Precision Data
ParameterSpiked Level (%)Mean Recovery (%)% RSD
Accuracy8099.50.85
100100.20.65
12099.80.78
Repeatability (Intra-day)100-0.55
Intermediate Precision (Inter-day)100-0.92

Computational and Theoretical Studies of 1 Phenylcyclobutanamine Hydrochloride

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental tools in computational drug discovery, used to predict the binding orientation and affinity of a small molecule to its protein target. mdpi.comresearchgate.netresearchgate.net In the context of 1-Phenylcyclobutanamine hydrochloride, these simulations would be crucial for understanding its interactions with its biological targets.

Methodology: The process begins with obtaining the three-dimensional structures of both the ligand (1-Phenylcyclobutanamine hydrochloride) and the target protein. If the crystal structure of the target is available, it is typically retrieved from a protein data bank. Molecular docking algorithms then systematically sample a vast number of orientations and conformations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding energy.

Potential Findings from Docking Studies: A docking simulation of 1-Phenylcyclobutanamine hydrochloride would aim to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The results can reveal which amino acid residues in the target's binding pocket are critical for recognition and affinity.

Interactive Data Table: Hypothetical Docking Simulation Results

The following table illustrates the type of data that would be generated from a molecular docking study of 1-Phenylcyclobutanamine hydrochloride with a hypothetical receptor.

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondAspartate-1012.8
Pi-CationTyrosine-1803.5
HydrophobicLeucine-853.9
HydrophobicValine-1224.1

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comumn.eduresearchgate.net For 1-Phenylcyclobutanamine hydrochloride, DFT calculations can provide a detailed understanding of its structural and electronic properties at the atomic level. jmchemsci.com

Applications in Structural Analysis: DFT can be employed to optimize the geometry of the 1-Phenylcyclobutanamine hydrochloride molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy. This information is fundamental for understanding the molecule's three-dimensional shape and conformational preferences.

Applications in Electronic Analysis: DFT is also used to calculate a range of electronic properties. The distribution of electron density can be visualized to identify electron-rich and electron-deficient regions of the molecule. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and stability of the molecule.

Interactive Data Table: Hypothetical DFT-Calculated Properties

This table presents plausible electronic properties for 1-Phenylcyclobutanamine hydrochloride that could be derived from DFT calculations.

PropertyCalculated Value
Energy of HOMO-6.5 eV
Energy of LUMO-0.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment8.2 Debye

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comlongdom.orgnih.govslideshare.net A QSAR study for a series of analogs of 1-Phenylcyclobutanamine hydrochloride would be instrumental in identifying the key molecular features that govern their therapeutic effects. mdpi.com

Methodology: A QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

Predictive Power of QSAR: A validated QSAR model can be used to predict the biological activity of novel, unsynthesized compounds. This predictive capability is highly valuable in drug design, as it allows for the prioritization of candidate molecules with the highest potential for desired activity, thereby saving time and resources in the drug discovery process.

Interactive Data Table: Example of a QSAR Model Equation

The following table illustrates a hypothetical QSAR equation for a series of 1-Phenylcyclobutanamine hydrochloride analogs.

pIC50 = 0.75 * logP - 0.21 * MR + 0.05 * Dipole + 2.34

DescriptorCoefficientDescription
logP0.75Logarithm of the octanol-water partition coefficient (hydrophobicity)
MR-0.21Molar Refractivity (steric parameter)
Dipole0.05Dipole Moment (electronic parameter)

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the preferred three-dimensional arrangements (conformers) of a molecule. researchgate.netnih.gov For a flexible molecule like 1-Phenylcyclobutanamine hydrochloride, understanding its conformational landscape is crucial. Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of molecules over time. mdpi.com

Insights from Conformational Analysis: A systematic conformational search can reveal the low-energy conformers of 1-Phenylcyclobutanamine hydrochloride. This information is vital for understanding how the molecule might bind to its biological target, as the bioactive conformation is often one of the low-energy conformers.

Exploring Molecular Motion with MD Simulations: MD simulations model the atomic motions of a molecule by solving Newton's equations of motion. An MD simulation of 1-Phenylcyclobutanamine hydrochloride, either in a solvent or in complex with its target protein, can provide a detailed picture of its dynamic behavior. These simulations can reveal how the molecule flexes and rotates, and how it interacts with its environment on a femtosecond timescale. This dynamic perspective is essential for a complete understanding of the molecular recognition process.

Interactive Data Table: Hypothetical Conformational Energy Profile

This table shows a hypothetical relative energy for different conformers of 1-Phenylcyclobutanamine hydrochloride, which could be obtained from a conformational analysis study.

ConformerDihedral Angle (°C)Relative Energy (kcal/mol)Population (%)
1600.065
21801.225
3-602.510

Emerging Research Areas and Potential Applications in Medicinal Chemistry

Role as a Chemical Probe in Biological Systems

While direct applications of 1-phenylcyclobutanamine hydrochloride as a chemical probe are not extensively documented in current literature, its structural framework holds significant potential for the development of such tools. Chemical probes are essential for elucidating biological processes, identifying drug targets, and visualizing molecular interactions within cellular environments. The development of a probe based on the 1-phenylcyclobutanamine scaffold would typically involve the strategic incorporation of reporter groups, such as fluorophores or affinity tags, and potentially a reactive group for covalent modification of the target protein.

The modular design of chemical probes allows for the synthesis of variants to optimize target engagement and signal detection. For instance, a fluorescent derivative of 1-phenylcyclobutanamine could be synthesized by attaching a fluorophore, such as a nitrobenzofurazan (NBD) or a rhodamine dye, to the amine functionality or the phenyl ring. Such a probe could be instrumental in cellular imaging studies to determine the subcellular localization of its biological targets. Furthermore, the synthesis of radiolabeled analogs could facilitate in vivo imaging and receptor occupancy studies. The development of such probes would be a valuable endeavor to dissect the mechanism of action of any biologically active compounds derived from this scaffold.

Scaffold for Novel Compound Libraries in Drug Discovery

The 1-phenylcyclobutanamine core is an attractive scaffold for the construction of novel compound libraries in drug discovery. The cyclobutane (B1203170) ring, being a strained and three-dimensional structure, offers distinct advantages over more commonly used flat aromatic rings. Its puckered conformation provides a unique spatial arrangement of substituents, which can lead to improved potency and selectivity for biological targets.

Fragment-based drug discovery (FBDD) is a particularly relevant area where the cyclobutanamine scaffold can be exploited. The creation of a library of diverse cyclobutane-containing fragments can expand the chemical space available for screening against various therapeutic targets. The 1-phenylcyclobutanamine structure allows for diversification at multiple points, including the phenyl ring, the amine group, and the cyclobutane ring itself. This versatility enables the generation of a wide array of analogs with varying physicochemical properties.

The incorporation of the cyclobutane motif has been shown to enhance the pharmacokinetic profiles of drug candidates. Its rigid nature can conformationally constrain a molecule, leading to a more favorable binding entropy. Moreover, the replacement of larger, more flexible cycloalkanes with a cyclobutane ring can improve metabolic stability.

Table 1: Examples of Cyclobutane-Containing Drugs and Drug Candidates

Drug/CandidateTherapeutic AreaRole of Cyclobutane Scaffold
Carboplatin OncologyPart of the dicarboxylate ligand, influencing solubility and toxicity.
Boceprevir Antiviral (Hepatitis C)Occupies the P1 pocket of the NS3/4A protease, enhancing potency.
Apalutamide Oncology (Prostate Cancer)Forms a spirocyclic system, contributing to antagonist activity.

This table provides examples of marketed drugs where a cyclobutane scaffold is a key structural feature, illustrating the utility of this motif in drug design.

Exploration of Bioisosteric Replacements in Cyclobutanamine Frameworks

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The 1-phenylcyclobutanamine framework offers several opportunities for bioisosteric modifications to fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

One key area of exploration is the replacement of the phenyl ring with other cyclic systems. Saturated carbocycles or heterocycles can serve as bioisosteres for the phenyl group, a strategy often employed to improve solubility, reduce metabolic liability, or escape the "flatland" of aromatic compounds. For instance, replacing the phenyl group with a cyclohexane (B81311) or a pyridine (B92270) ring could significantly alter the compound's properties while potentially maintaining or improving its interaction with the target protein. The use of caged hydrocarbons, such as bicyclo[1.1.1]pentane, as phenyl ring mimics has also gained traction for their ability to enhance metabolic stability and solubility.

Conversely, the cyclobutylamine (B51885) moiety itself can be considered a bioisosteric replacement for other groups. The conformationally restricted nature of the cyclobutane ring makes it a suitable substitute for more flexible alkyl chains. This can lead to an increase in binding affinity due to a lower entropic penalty upon binding. Furthermore, the introduction of substituents on the cyclobutane ring can modulate its properties and provide vectors for interaction with the target.

Table 2: Potential Bioisosteric Replacements in the 1-Phenylcyclobutanamine Framework

Original MoietyPotential Bioisostere(s)Rationale for Replacement
PhenylCyclohexyl, Pyridyl, Thienyl, Bicyclo[1.1.1]pentylImprove solubility, alter metabolic profile, explore new binding interactions.
CyclobutaneCyclopropane (B1198618), Cyclopentane, OxetaneModulate ring strain and conformational rigidity, alter spatial positioning of substituents.
AmineAmide, Hydroxylamine, MethyleneModify hydrogen bonding capacity, alter basicity and polarity.

This table outlines potential bioisosteric modifications to the 1-phenylcyclobutanamine scaffold and the scientific reasoning behind these changes.

Future Directions in Synthetic and Mechanistic Investigations

The continued exploration of 1-phenylcyclobutanamine hydrochloride and its derivatives in medicinal chemistry will be heavily reliant on advancements in synthetic methodologies and a deeper understanding of reaction mechanisms. The synthesis of polysubstituted and stereochemically complex cyclobutane derivatives remains a challenge. Future research will likely focus on the development of novel, efficient, and stereoselective methods for the construction and functionalization of the cyclobutane ring.

Recent progress in photoredox catalysis and strain-release reactions offers promising avenues for the synthesis of complex cyclobutane-containing molecules. These methods could provide access to a wider range of derivatives for biological evaluation. Mechanistic studies of these novel synthetic transformations will be crucial for optimizing reaction conditions and expanding their substrate scope.

Furthermore, a more profound understanding of the structure-activity relationships (SAR) of 1-phenylcyclobutanamine derivatives is needed. This will require the synthesis of focused libraries of analogs and their systematic evaluation in relevant biological assays. Computational modeling and mechanistic studies of the interactions between these compounds and their biological targets will play a vital role in guiding the design of more potent and selective molecules. The synergy between innovative synthetic chemistry, detailed mechanistic investigations, and rigorous biological testing will be paramount in unlocking the full therapeutic potential of the 1-phenylcyclobutanamine scaffold.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 1-Phenylcyclobutanamine hydrochloride with high purity?

  • Synthesis typically involves reacting phenylcyclobutanamine with hydrochloric acid under controlled conditions. Key steps include:

  • Reaction Optimization : Maintaining stoichiometric ratios and temperatures (e.g., 80°C for 17 hours in anhydrous conditions) to minimize byproducts .
  • Purification : Recrystallization or column chromatography to achieve >97% purity, verified via HPLC and total nitrogen analysis .
  • Quality Control : NMR (¹H) confirms structural integrity, while HPLC area normalization quantifies purity .

Q. How should researchers verify the purity of 1-Phenylcyclobutanamine hydrochloride?

  • Analytical Techniques :

  • HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (98.8% reported in recent analyses) .
  • Total Nitrogen Analysis : Combustion methods validate stoichiometric nitrogen content (e.g., 102.5% in batch D23081461) .
  • NMR Spectroscopy : Compare ¹H spectra with reference data to confirm absence of structural deviations .

Q. What storage conditions are recommended for long-term stability?

  • Store at 2–8°C in airtight, light-protected containers. Purity degradation occurs at >25°C due to hygroscopicity and potential amine oxidation . For extended storage (>2 years), desiccants like silica gel are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between HPLC and nitrogen analysis?

  • Case Study : A batch showing 98.8% purity via HPLC but 102.5% via nitrogen analysis suggests non-nitrogenous impurities (e.g., residual solvents).
  • Methodology :

  • Cross-Validation : Use mass spectrometry (LC-MS) to identify non-volatile impurities .
  • Thermogravimetric Analysis (TGA) : Quantify residual solvents or moisture contributing to mass discrepancies .
  • Statistical Reconciliation : Apply multivariate analysis to correlate analytical methods with synthesis parameters .

Q. What experimental designs are optimal for studying the compound’s biological activity in receptor binding assays?

  • In Vitro Protocol :

  • Target Selection : Focus on serotonin/dopamine receptors due to structural similarity to phenethylamine derivatives .
  • Binding Assays : Use radiolabeled ligands (e.g., ³H-LSD for 5-HT₂A receptors) with competitive displacement to calculate IC₅₀ values .
  • Controls : Include known agonists/antagonists (e.g., ketanserin) to validate assay specificity .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

  • Process Optimization :

  • Continuous Flow Reactors : Enhance mixing and temperature control to reduce side reactions .
  • Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate amine hydrochloride formation .

Q. What advanced analytical techniques are critical for characterizing degradation products?

  • Strategies :

  • High-Resolution Mass Spectrometry (HRMS) : Identifies degradation byproducts (e.g., oxidized cyclobutane rings) .
  • Stability-Indicating HPLC : Develop methods with gradient elution to separate degradation peaks .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 3 months to predict shelf-life .

Methodological Resources

Q. How to design a robust protocol for assessing the compound’s neuropharmacological effects?

  • In Vivo/In Vitro Integration :

  • Behavioral Models : Use forced swim tests (FST) for antidepressant activity screening; pair with microdialysis to measure monoamine levels .
  • Dose-Response Curves : Administer 1–50 mg/kg (IP/IV) in rodent models, adjusting for bioavailability differences .
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies and obtain institutional ethics approval .

Q. What computational tools predict synthetic routes for novel derivatives?

  • AI-Driven Platforms :

  • Retrosynthesis Software : Tools like Pistachio or Reaxys propose one-step routes using known amine-hydrochloride reactions .
  • DFT Calculations : Model reaction energetics (e.g., B3LYP/6-31G*) to optimize transition states for cyclobutane ring stability .

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